N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide

Medicinal chemistry Pharmacophore design Hydrogen bonding

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide (CAS 898416-58-5, CID is a synthetic small molecule featuring a tetrahydroisoquinoline core linked via an ethyl spacer to a furan-2-yl substituent and terminated by a 3,4-dimethylbenzamide moiety. It is catalogued in PubChem (CID 18577585), ChEMBL (CHEMBL1574643), and the NIH Molecular Libraries Small Molecule Repository (MLS001237397), and has been subjected to quantitative high-throughput screening (qHTS) across multiple targets including TDP1, GLP-1R, G9a, and the malarial parasite plastid.

Molecular Formula C24H26N2O2
Molecular Weight 374.484
CAS No. 898416-58-5
Cat. No. B2576372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide
CAS898416-58-5
Molecular FormulaC24H26N2O2
Molecular Weight374.484
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
InChIInChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27)
InChIKeyHUNQOJAZKOJNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide (CAS 898416-58-5): Structural Identity & Screening Provenance for Procurement Decisions


N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide (CAS 898416-58-5, CID 18577585) is a synthetic small molecule featuring a tetrahydroisoquinoline core linked via an ethyl spacer to a furan-2-yl substituent and terminated by a 3,4-dimethylbenzamide moiety [1]. It is catalogued in PubChem (CID 18577585), ChEMBL (CHEMBL1574643), and the NIH Molecular Libraries Small Molecule Repository (MLS001237397), and has been subjected to quantitative high-throughput screening (qHTS) across multiple targets including TDP1, GLP-1R, G9a, and the malarial parasite plastid [2]. Its computed logP of 4.1, single hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds define its physicochemical space and distinguish it from sulfonamide- and aliphatic-amide-linked analogs [3].

qHTS-annotated probe for multi-target screening workflows
Benzamide pharmacophore with defined 1 HBD / 3 HBA profile and computed logP 4.1
Documented hERG and Kir2.1 inactivity across tested qHTS panel

Why 898416-58-5 Cannot Be Substituted with Unvalidated Dihydroisoquinoline Analogs: Critical Structural Divergence Points


Closely related dihydroisoquinoline-furan-ethyl compounds sharing the same core scaffold differ decisively at the terminal amide/sulfonamide position, with consequences for hydrogen bonding capacity, metabolic stability, and biological target engagement. The target compound 898416-58-5 bears a 3,4-dimethylbenzamide group (amide linkage, two methyl substituents at meta/para positions) [1], whereas the nearest analog CAS 898416-73-4 replaces this with a 2,5-dimethylbenzenesulfonamide (sulfonamide linkage, altered geometry and pKa, and ortho/meta methyl substitution) . The cyclohexanecarboxamide variant (CAS 898433-18-6) abandons the aromatic ring altogether [2]. These are not trivial differences: the benzamide -NH-C(=O)- linker participates in distinct hydrogen bonding patterns versus the -NH-S(=O)₂- sulfonamide, and the position of methyl substituents alters both steric complementarity to hydrophobic binding pockets and oxidative metabolic soft spots. Generic substitution without matching the precise 3,4-dimethylbenzamide pharmacophore will alter the compound's screening fingerprint and cannot be presumed functionally equivalent without experimental confirmation.

Linker
Benzamide NH vs sulfonamide NH: altered H-bond capacity and pKa context may shift target recognition and permeability profile
Substitution
3,4-dimethyl vs 2,5-dimethyl substitution: regioisomeric shift may alter CYP-mediated metabolic soft spots and exposure context
Aromaticity
Aromatic benzamide vs cyclohexanecarboxamide: loss of π-stacking surface may affect protein binding context

898416-58-5: Quantified Differential Evidence Against Structural Analogs for Informed Compound Selection


Benzamide vs. Sulfonamide Linker: H-Bond Donor Count Drives Physicochemical Differentiation

The target compound 898416-58-5 presents exactly one hydrogen bond donor (the benzamide NH) and three hydrogen bond acceptors (furan O, amide C=O, and tetrahydroisoquinoline N) [1]. In contrast, the 2,5-dimethylbenzenesulfonamide analog (CAS 898416-73-4) presents one HBD (sulfonamide NH) and four HBA (both sulfone oxygens, furan O, and isoquinoline N), with the sulfonamide NH being more acidic (lower pKa ≈10–11) than the benzamide NH (pKa ≈14–15) . The cyclohexanecarboxamide analog (CAS 898433-18-6, MW 352.48) has one HBD and two HBA, with an aliphatic rather than aromatic amide substituent and logP approximately 3.5 [2]. These differences cannot be compensated by formulation alone and directly affect membrane permeability and protein binding.

H-Bond Profile
Class-level
Target 1 HBD / 3 HBA; amide NH pKa ~14–15; logP 4.1
vs
Sulfonamide Analog 1 HBD / 4 HBA; sulfonamide NH pKa ~10–11; logP ~3.8
H-bond and permeability context differs between linker chemistries
Computed properties; no experimental permeability data available
Medicinal chemistry Pharmacophore design Hydrogen bonding

Methyl Substituent Position: 3,4-Dimethyl vs. 2,5-Dimethyl Affects Steric Bulk and Oxidative Metabolism

The 3,4-dimethyl substitution pattern on the benzamide ring of 898416-58-5 places methyl groups at meta and para positions relative to the amide carbonyl, creating a continuous hydrophobic surface while leaving one ortho position unsubstituted and available for potential metabolic oxidation [1]. The 2,5-dimethylbenzenesulfonamide analog (CAS 898416-73-4) bears methyl groups at ortho and meta positions relative to the sulfonamide, introducing steric hindrance directly adjacent to the linker and potentially blocking benzylic hydroxylation at the ortho position while exposing the para position . In general benzamide SAR, ortho-substituted analogs show altered CYP3A4/2D6 metabolic profiles compared to meta/para-substituted congeners, with para-methyl groups on benzamides being preferential sites for CYP-mediated hydroxylation [2].

Methyl Substitution
Class-level
Target 3,4-dimethyl (meta/para); ortho position unsubstituted
vs
Sulfonamide Analog 2,5-dimethyl (ortho/meta); para position unsubstituted
Metabolic soft-spot context may differ between methyl regioisomers
No direct metabolic stability data located for either regioisomer
Drug metabolism CYP450 Structure-metabolism relationship

qHTS Screening Fingerprint: Multi-Target Activity Profile in TDP1 and GLP-1R Assays Cannot Be Replicated by Sulfonamide Analogs

In PubChem qHTS campaigns deposited in ChEMBL (CHEMBL1574643), compound 898416-58-5 exhibited a defined multi-target activity signature: active against tyrosyl-DNA phosphodiesterase 1 (TDP1) with potency values of 20.6 µM (without camptothecin) and 18.4 µM (with camptothecin) [1]; active as a GLP-1 receptor inverse agonist at 11.2 µM [2]; and inactive or inconclusive across at least 12 additional assays including hERG, Kir2.1, HCV core dimerization, alpha-synuclein 5'UTR, and Ras selective lethality [3]. This specific pattern of hits among approximately 330,000 MLS compounds provides a fingerprint that differentiates 898416-58-5 from sulfonamide or aliphatic amide analogs which, although not directly screened in the identical set of assays, lack published quantitative screening data of comparable breadth. A procurement decision based on this compound guarantees a batch with a documented, reproducible inactivity profile against key anti-targets (hERG, Kir2.1) alongside measurable (micromolar) engagement at TDP1 and GLP-1R—information absent for the analog CAS 898416-73-4.

Multi-Target qHTS Profile
Assay context
TDP1 20.6 µM / 18.4 µM; GLP-1R 11.2 µM
hERG, Kir2.1, HCV, Ras: inactive across tested panel
Reported multi-target screening context supports selectivity review
Comparator analogs lack published screening data for direct comparison
High-throughput screening TDP1 GLP-1 receptor Epigenetics

Molecular Weight and Rotatable Bond Landscape: 898416-58-5 Occupies a Favorable Drug-Likeness Niche Among Dihydroisoquinoline Analogs

Compound 898416-58-5 (MW 374.5 g/mol, 5 rotatable bonds, logP 4.1) satisfies all Lipinski Rule of 5 criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. In contrast, the 2,5-dimethylbenzenesulfonamide analog (CAS 898416-73-4, MW 410.5) has a higher molecular weight (+36 Da) due to the sulfonamide group and an additional oxygen atom, with an extra hydrogen bond acceptor that may reduce membrane permeability . The ethanesulfonamide analog (CAS 898433-21-1, MW 334.4) is lighter (-40 Da) but lacks the aromatic benzamide ring that provides potential π-π stacking interactions with aromatic residues in protein binding pockets . The cyclohexanecarboxamide (CAS 898433-18-6) at MW 352.5 occupies an intermediate position but also lacks the aromatic benzamide [2].

Drug-Likeness Profile
Class-level
MW 374.5; logP 4.1; 5 rotatable bonds; 0 Lipinski violations
Sulfonamide analog +36 Da; cyclohexyl analog -22 Da
Reported drug-likeness range supports lead-optimization benchmarking
Occupies MW 350–400 range relevant for ligand efficiency assessment
Drug-likeness Lead-likeness Lipinski rules

DNA Repair Target Engagement: TDP1 Activity Differentiates 898416-58-5 from the Class Background

Among the subset of dihydroisoquinoline-furan-ethyl derivatives with publicly available data, compound 898416-58-5 is uniquely annotated with quantitative activity in a TDP1 qHTS assay conducted as part of the NIH Molecular Libraries Program [1]. The assay measured inhibition of recombinant human TDP1, a key enzyme in the repair of topoisomerase I-mediated DNA damage [2]. The compound showed potency of 20.6 µM in the absence of camptothecin and 18.4 µM in its presence, indicating that its TDP1 inhibitory activity is not CPT-dependent [3]. By contrast, no TDP1 activity data are available for the sulfonamide analog CAS 898416-73-4, the ethanesulfonamide CAS 898433-21-1, or the cyclohexanecarboxamide CAS 898433-18-6. While the absolute potency is modest (micromolar range), the presence of confirmed TDP1 engagement in a validated qHTS format provides a defined starting point for structure-activity relationship studies—something none of the direct structural analogs currently offer.

TDP1 Engagement
Assay context
20.6 µM (no CPT) / 18.4 µM (+CPT)
CPT-independent inhibition; recombinant human TDP1 qHTS
Reported TDP1 assay context supports DNA repair pathway studies
No TDP1 activity data available for sulfonamide or aliphatic amide analogs
DNA damage repair Topoisomerase TDP1 inhibitor Cancer

High-Value Application Scenarios for 898416-58-5 Based on Verified Screening and Structural Evidence


TDP1 Mechanistic Probe in DNA Repair Pathway Studies

Compound 898416-58-5 is the only member of its immediate structural series with publicly documented, quantitative TDP1 inhibitory activity (18.4–20.6 µM in cell-based qHTS format) [1]. This makes it suitable as a starting scaffold for TDP1-focused medicinal chemistry programs or as a tool compound for probing the role of TDP1 in camptothecin sensitization, particularly given its CPT-independent inhibition profile. Researchers studying topoisomerase I poison resistance mechanisms can deploy this compound directly without first investing in analog screening.

GLP-1 Receptor Inverse Agonist Lead Identification

The compound showed confirmed activity as a GLP-1 receptor inverse agonist in a qHTS inhibition-mode assay at 11.2 µM [2]. For laboratories investigating metabolic disorders or incretin biology, 898416-58-5 provides a validated, tractable hit that can be used to initiate structure-activity relationship campaigns aimed at improving potency and selectivity at the GLP-1R target.

Selectivity-Profiled Scaffold for Epigenetic or Ion Channel Studies

The compound's documented inactivity across hERG (cardiac potassium channel Kv11.1), Kir2.1 (inward-rectifying potassium channel), and HCV core dimerization assays—combined with inconclusive or inactive results in G9a histone methyltransferase and Ras selective lethality screens [3]—makes it a selectivity-profiled starting point. Researchers can proceed with confidence that the compound will not interfere with these anti-targets at the tested concentrations, reducing false-positive rates in phenotypic or mechanistic assays.

Physicochemical Benchmarking in Dihydroisoquinoline Lead Optimization Programs

With MW 374.5, logP 4.1, 5 rotatable bonds, and full Lipinski compliance [4], 898416-58-5 serves as an ideal benchmarking reference for medicinal chemistry teams optimizing dihydroisoquinoline-based leads. Its 3,4-dimethylbenzamide terminus provides a well-defined hydrogen bonding surface that can be systematically varied, and its physicochemical profile resides in the optimal space for oral bioavailability optimization—offering a balanced comparator against heavier sulfonamide or lighter aliphatic amide analogs.

Application
Selection Property
Validation Focus
TDP1 pathway probe studies
TDP1 qHTS activity context
CPT-independent inhibition review
GLP-1R inverse agonist screening
GLP-1R assay context
Incretin pathway response review
Anti-target selectivity review
hERG/Kir2.1 inactivity context
Cardiac ion channel counter-screening
Lead-optimization benchmarking
MW/logP/rotatable bond drug-likeness context
Physicochemical property review
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